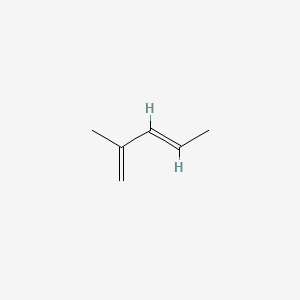

2-Methyl-1,3-pentadiene

Description

Context within Conjugated Diene Chemistry

Dienes are hydrocarbons containing two carbon-carbon double bonds. libretexts.orgchemistrysteps.com They are broadly classified based on the relative positions of these double bonds into three categories: cumulated (or allenes), isolated, and conjugated dienes. chemistrysteps.combyjus.com In cumulated dienes, the double bonds are adjacent, while in isolated dienes, they are separated by two or more single bonds. chemistrysteps.combyjus.com 2-Methyl-1,3-pentadiene (B74102) falls into the category of conjugated dienes, where the two double bonds are separated by a single bond. chemistrysteps.comontosight.aiutexas.edu

This conjugated system of alternating double and single bonds gives rise to a delocalized π-electron system, where the p-orbitals of the four sp2-hybridized carbon atoms overlap. libretexts.org This electron delocalization confers enhanced stability to conjugated dienes compared to their non-conjugated counterparts. libretexts.orgbyjus.com The delocalization of pi electrons can be visualized through electrostatic potential maps, which show a more evenly distributed electron density across the conjugated system. libretexts.org

The chemistry of conjugated dienes is rich and varied, with their unique electronic structure making them susceptible to a range of reactions, most notably 1,2- and 1,4-addition reactions and cycloaddition reactions like the Diels-Alder reaction. chemistrysteps.comresearchgate.net In these reactions, the conjugated diene can react at either one of the double bonds (1,2-addition) or at the ends of the conjugated system (1,4-addition), leading to a mixture of products. The Diels-Alder reaction, a powerful tool in organic synthesis, involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a six-membered ring. utexas.eduresearchgate.net

Significance of Stereoisomerism in Chemical Reactivity and Materials Science

Stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms, plays a pivotal role in the chemistry of this compound. numberanalytics.combritannica.com This diene can exist as two geometric isomers, the (E)- or trans-isomer and the (Z)- or cis-isomer, arising from the different spatial arrangements of the substituents around the C3=C4 double bond. ontosight.aibiosynth.com

The specific stereoisomer of this compound significantly influences its chemical reactivity. numberanalytics.com For instance, in the Diels-Alder reaction, the diene must adopt an s-cis conformation (where the two double bonds are on the same side of the single bond connecting them) for the reaction to proceed. utexas.edulibretexts.org While the s-trans conformation is generally more stable due to reduced steric hindrance, the ability of the molecule to rotate around the central single bond allows it to adopt the necessary s-cis conformation for cycloaddition. libretexts.org

The influence of stereoisomerism extends profoundly into materials science, particularly in the field of polymer chemistry. patsnap.comlibretexts.org The stereochemistry of the monomer unit can dictate the properties of the resulting polymer. libretexts.org For example, the polymerization of different stereoisomers of this compound can lead to polymers with distinct microstructures, such as isotactic, syndiotactic, or atactic polymers. libretexts.org These variations in stereoregularity have a direct impact on the physical properties of the polymer, including its crystallinity, melting point, and mechanical strength. patsnap.comlibretexts.org For instance, the polymerization of (E)-2-methyl-1,3-pentadiene with specific catalysts has been shown to produce highly crystalline 1,4-cis or 1,4-trans polymers. researchgate.net This ability to control the stereochemistry during polymerization is crucial for designing materials with tailored properties for specific applications. patsnap.com

| Property | (E)-2-Methyl-1,3-pentadiene | (Z)-2-Methyl-1,3-pentadiene |

| CAS Number | 926-54-5 biosynth.comnist.gov | 1118-58-7 |

| Molecular Formula | C₆H₁₀ biosynth.comnist.gov | C₆H₁₀ nist.gov |

| Molecular Weight | 82.14 g/mol biosynth.comnih.gov | 82.1436 g/mol nist.gov |

| Boiling Point | 75-76 °C chemicalbook.com | Not readily available |

| Density | 0.718 g/mL at 25 °C chemicalbook.com | 0.719 g/mL |

| Refractive Index | 1.445 chemicalbook.com | 1.446 stenutz.eu |

Properties

IUPAC Name |

(3E)-2-methylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJMVGJKROQDCB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-20-5 | |

| Record name | 1,3-Pentadiene, 2-methyl-, (3E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101020907 | |

| Record name | 2-Methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Pentadiene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-54-5, 1118-58-7 | |

| Record name | (3E)-2-Methyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylpenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-butadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentadiene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-methylpenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Pentadiene

Catalytic Dehydration Routes for 2-Methyl-1,3-pentadiene (B74102) Synthesis

Catalytic dehydration stands as a primary method for producing this compound. This process involves the removal of water molecules from alcohol precursors, facilitated by a catalyst. The choice of starting material and catalyst system significantly influences the reaction's efficiency and the purity of the final product.

Dehydration of 2-Methyl-2,4-pentanediol

A prevalent method for synthesizing this compound is the dehydration of 2-methyl-2,4-pentanediol. lookchem.com This reaction is often carried out in the presence of a supported metal catalyst, which helps to avoid the use of strong acids that can cause equipment corrosion and reduce product selectivity. The process can be designed to be a single-step reaction, employing catalysts such as palladium, platinum, or rhodium on supports like ZSM-5 or metal-organic frameworks (MOFs), often with Lewis acid promoters like Fe³⁺ or Zn²⁺. Another approach involves using an acid catalyst with a polyglycol ether as a heat carrier. google.com

| Catalyst System | Support/Promoter | Key Features |

| Supported Metal Catalyst | - | Avoids strong acids, improving selectivity and yield. |

| Pd, Pt, or Rh | ZSM-5 or MOFs with Lewis acid promoters (Fe³⁺, Zn²⁺) | Enables single-step dehydration. |

| Acid Catalyst | Polyglycol ether heat carrier | Utilizes an aqueous solution of an acidic salt of a mineral acid. google.com |

Dehydration of 4-Methyl-4-penten-2-ol (B1580817)

The dehydration of 4-methyl-4-penten-2-ol presents another viable route to this compound. This reaction can be effectively catalyzed by a mixture of weak organic acids, such as oxalic acid and citric acid, at elevated temperatures. google.com This method is a key step in a two-step dehydration process starting from 2-methyl-2,4-pentanediol. google.com

| Catalyst | Temperature Range | Product Ratio (this compound: 4-methyl-1,3-pentadiene) | Yield |

| Oxalic acid and citric acid mixture | 120-150 °C | 9:1 | >80% google.com |

Two-Step Dehydration Processes for Enhanced Selectivity

To improve the selectivity and yield of this compound, a two-step dehydration process starting from 2-methyl-2,4-pentanediol is employed. google.com This method significantly reduces the formation of the isomeric byproduct, 4-methyl-1,3-pentadiene (B1595702). google.com

The first step involves the dehydration of 2-methyl-2,4-pentanediol to produce 4-methyl-4-penten-2-ol. google.com This is achieved using a mild, weakly acidic catalyst, which minimizes equipment corrosion. google.com In the second step, the intermediate 4-methyl-4-penten-2-ol is then dehydrated to yield this compound. google.com This two-step approach allows for a higher purity of the desired product, with a reported yield of over 80% and an isomer ratio of 9:1 in favor of this compound. google.com

Alternative Synthetic Pathways for this compound Production

Beyond direct dehydration, alternative synthetic routes have been developed to produce this compound. These methods offer different precursor options and reaction mechanisms, contributing to the versatility of its synthesis.

Synthesis from 4-Methyl-4-methoxy-2-pentanol

A notable alternative synthesis involves the use of 4-methyl-4-methoxy-2-pentanol as the starting material. This method is advantageous as it can produce a pure product in a single reaction with a good yield. researchgate.netresearchgate.net

Catalytic Polymerization and Isomerization of Precursor Dienes

The production of this compound can also be approached through the catalytic polymerization and isomerization of other dienes. For instance, isotactic polymers of this compound can be synthesized using ternary catalytic systems like AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, which results in highly stereoregular 1,4-cis structures. Furthermore, isomerization of related dienes, such as 4-methyl-1,3-pentadiene, which is a common byproduct in other synthetic routes, can be achieved through acid-catalyzed rearrangement to yield this compound. The polymerization of trans-2-methyl-1,3-pentadiene has been shown to yield crystalline 1,4-cis or 1,4-trans polymers depending on the catalyst system used, such as TiCl₄-AlR₃ or Ti(OR)₄-VCl₃-AlR₃, respectively. researchgate.netresearchgate.net

| Catalyst System | Precursor | Product | Key Feature |

| AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃ | This compound | Isotactic 1,4-cis polymer | Produces highly stereoregular polymers. |

| Acid Catalyst | 4-Methyl-1,3-pentadiene | This compound | Isomerization of a common byproduct. |

| TiCl₄-AlR₃ | trans-2-Methyl-1,3-pentadiene | Crystalline 1,4-cis polymer | Stereospecific polymerization. researchgate.netresearchgate.net |

| Ti(OR)₄-VCl₃-AlR₃ | trans-2-Methyl-1,3-pentadiene | Crystalline 1,4-trans polymer | Stereospecific polymerization. researchgate.netresearchgate.net |

Control of Isomer Selectivity in this compound Synthesis

The synthesis of this compound often yields a mixture of isomers, primarily the desired product and its structural isomer, 4-methyl-1,3-pentadiene. Furthermore, this compound itself exists as two geometric isomers, (E) and (Z). ontosight.ainih.gov Consequently, controlling both regioselectivity (minimizing by-product isomers) and stereoselectivity (favoring a specific geometric isomer) is a critical aspect of its synthesis. Advanced methodologies focus on catalyst design and reaction conditions to enhance the yield of the desired isomer.

Strategies for Minimizing By-product Isomer Formation

A primary challenge in the synthesis of this compound is the concurrent formation of its isomer, 4-methyl-1,3-pentadiene. Both are typically produced from the dehydration of 2-methyl-2,4-pentanediol. google.comgoogle.com Historically, the use of strong acids like hydrochloric acid or iodine as catalysts resulted in significant amounts of both isomers and caused equipment corrosion. google.com Modern strategies employ milder and more selective catalytic systems to maximize the yield of the target compound.

The choice of catalyst in the second dehydration step is crucial for selectivity. Mildly acidic catalysts are preferred to reduce equipment degradation and improve environmental friendliness. google.com Mixtures of weak organic acids or acid salts have proven effective. For instance, using a mixture of oxalic acid and citric acid at temperatures between 120-150 °C results in a product with over 90% purity of this compound and a yield of 82%. google.com An even higher yield of 85% and a purity of over 92% can be achieved with a catalyst mixture of potassium bisulfate and citric acid. google.com

Another strategy involves the dehydration of 2-methyl-2,4-pentanediol using a supported metal catalyst in the presence of a catalyst auxiliary agent, which also avoids the use of strong acids and enhances product selectivity. google.com In polymerization applications where high purity is essential, further purification can be employed to reduce the concentration of the undesired 4-methyl-1,3-pentadiene isomer. uoi.gr

| Catalyst System | Starting Material | Product Ratio (this compound : 4-Methyl-1,3-pentadiene) | Yield of this compound | Reference |

| Two-step dehydration with mild catalysts | 2-Methyl-2,4-pentanediol | 9 : 1 | >80% | google.com |

| Oxalic acid and citric acid (1:1 mass ratio) | 4-Methyl-4-penten-2-ol | >90% purity | 82% | google.com |

| Potassium bisulfate and citric acid (1:2 mass ratio) | 4-Methyl-4-penten-2-ol | >92% purity | 85% | google.com |

| Inorganic acid (e.g., under SU1759825) | 2-Methyl-2,4-pentanediol | 3:1 to 4:1 | Not specified | google.com |

Stereochemical Control in Synthesis

Beyond controlling structural isomers, achieving stereochemical control to selectively synthesize the (E) or (Z) isomers of this compound is vital for specific applications, particularly in polymerization and stereoselective Diels-Alder reactions. cdnsciencepub.com The (E)-isomer is also commonly referred to as trans-2-methyl-1,3-pentadiene. biosynth.com

The stereochemistry of the diene plays a significant role in cycloaddition reactions. For example, in the Lewis acid-catalyzed Diels-Alder reaction of trans-2-methyl-1,3-pentadiene with 2-carbomethoxy-2-cyclohexenone, a high stereoselectivity of 13:1 in favor of the desired adduct was achieved. cdnsciencepub.com This demonstrates the ability to control the stereochemical outcome of the reaction by selecting the appropriate diene isomer. cdnsciencepub.com

The choice of catalyst and the specific isomer of the diene—(E) or (Z)—can determine the structure of the resulting products. Studies on the related 3-methyl-1,3-pentadiene (B1617704) show that tin(IV)-catalyzed cycloaddition reactions yield different product distributions depending on whether the (E) or (Z) isomer is used. beilstein-journals.org For instance, the reaction with the (E)-isomer primarily yields cycloadducts from the reaction at the less substituted double bond. beilstein-journals.org

In the field of polymer science, controlling the stereochemistry during the polymerization of dienes is fundamental. Asymmetric inclusion polymerization of this compound has been used to create optically active polymers, which indicates a high degree of stereochemical control during the polymerization process. Similarly, the cyclodimerization of 1,3-pentadiene (B166810) using a homogeneous nickel catalyst shows that the stereochemistry of the product is dependent on whether the cis or trans isomer of the starting diene is used. core.ac.uk This principle of stereochemical control is directly applicable to the synthesis of polymers from this compound.

| Reaction Type | Diene Isomer | Key Finding | Significance | Reference |

| Diels-Alder Reaction | trans-2-Methyl-1,3-pentadiene | Achieved a 13:1 stereoselectivity for the major adduct with 2-carbomethoxy-2-cyclohexenone. | Demonstrates direct control over the stereochemistry of the product. | cdnsciencepub.com |

| Asymmetric Inclusion Polymerization | This compound (isomers not specified) | Production of optically active polymers. | Allows for the design of materials with specific functionalities through stereochemical control. | |

| Cyclodimerization | cis- and trans-1,3-pentadiene | Product selectivity and stereochemistry depend on the starting diene isomer. | Highlights the importance of isomer selection for controlling polymer structure. | core.ac.uk |

| Tin(IV)-catalyzed Cycloaddition | (E)- and (Z)-3-methyl-1,3-pentadiene | The reaction site (more or less substituted double bond) depends on the diene isomer. | Shows that catalyst and isomer choice influence regioselectivity and stereoselectivity. | beilstein-journals.org |

Elucidation of 2 Methyl 1,3 Pentadiene Chemical Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions of 2-Methyl-1,3-pentadiene (B74102)

Conjugated dienes like this compound exhibit distinct reactivity in electrophilic addition reactions compared to simple alkenes. The presence of two double bonds in conjugation allows for the formation of resonance-stabilized allylic carbocation intermediates, which leads to the formation of multiple products. These reactions are more facile for conjugated dienes than for isolated dienes. libretexts.org

The addition of hydrogen halides (HX) to an unsymmetrical conjugated diene such as this compound can result in a mixture of products. The reaction proceeds via protonation of one of the double bonds to form the most stable carbocation intermediate possible. libretexts.org For this compound, there are two double bonds that can be protonated.

Protonation of the C1=C2 double bond (at the C1 position, following Markovnikov's rule) leads to a tertiary allylic carbocation, which is stabilized by both hyperconjugation and resonance. Protonation of the C3=C4 double bond can lead to a less stable secondary allylic carbocation. Consequently, the reaction pathway involving the more stable tertiary allylic carbocation is favored. chegg.com

Once the resonance-stabilized allylic carbocation is formed, the halide ion (X⁻) can attack at either of the two carbons that share the positive charge. This results in two primary products: the 1,2-adduct and the 1,4-adduct . libretexts.org The numbering (1,2- or 1,4-) refers to the positions of the diene system where the hydrogen and the halide add, not the formal IUPAC nomenclature of the product. libretexts.org

The ratio of 1,2- and 1,4-addition products in the hydrohalogenation of conjugated dienes is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. youtube.compressbooks.pub

Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is typically irreversible. libretexts.org The major product formed is the one that forms the fastest, which is known as the kinetic product. This is usually the 1,2-adduct. libretexts.orgmasterorganicchemistry.com The faster formation of the 1,2-product is often attributed to the "proximity effect" or the formation of an ion pair; after the initial protonation, the halide ion is closer to the adjacent carbon (C2) of the allylic system and attacks it before it can diffuse to the C4 position. libretexts.org

Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition reaction becomes reversible. libretexts.org Given enough energy to overcome the activation barriers for both the forward and reverse reactions, an equilibrium is established. The product distribution will then favor the most thermodynamically stable isomer, which is the thermodynamic product. pressbooks.pub This is typically the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond. libretexts.org

The reaction of this compound with hydrogen chloride (HCl) yields two major products, which can be identified as the kinetic and thermodynamic adducts. chegg.com

Table 1: Product Distribution in Electrophilic Addition

| Condition | Controlling Factor | Major Product Type | Characteristics |

|---|---|---|---|

| Low Temperature | Kinetic Control | 1,2-Adduct | Forms faster due to lower activation energy. |

The regioselectivity of the initial protonation is determined by the stability of the resulting carbocation. The rate-determining step of the reaction is the formation of this carbocation. libretexts.org Carbocation stability increases in the order: methyl < primary < secondary < tertiary. chegg.com Furthermore, allylic carbocations are significantly stabilized by resonance, which delocalizes the positive charge over multiple atoms.

In the case of this compound, protonation at C1 generates an intermediate that is both a tertiary and an allylic carbocation, affording it significant stability.

This resonance hybrid has the positive charge shared between a tertiary carbon (C2) and a secondary carbon (C4). The nucleophile (halide) can then attack either position.

Attack at C2: Leads to the 1,2-addition product. The transition state leading to this product is lower in energy, meaning it forms faster (kinetic product). libretexts.org

Attack at C4: Leads to the 1,4-addition product. This product is often more stable because the resulting double bond is more highly substituted (thermodynamic product). libretexts.org

The kinetics of the product-forming step are influenced by the distribution of positive charge in the carbocation hybrid and the proximity of the counter-ion. libretexts.org

The halogenation of conjugated dienes, for instance with bromine (Br₂), also yields a mixture of 1,2- and 1,4-adducts. libretexts.org The mechanism is analogous to that of hydrohalogenation. The reaction is initiated by the electrophilic attack of the halogen on one of the double bonds.

While the halogenation of simple alkenes proceeds through a cyclic halonium ion, the situation with conjugated dienes can be more complex. masterorganicchemistry.com The intermediate can be described as either a resonance-stabilized allylic carbocation (formed if the cyclic halonium ion opens) or a bromonium ion that has significant allylic carbocation character. masterorganicchemistry.comyoutube.com This intermediate then undergoes nucleophilic attack by the bromide ion at either the C2 or C4 position to give the final dibromo products. youtube.com Similar to hydrohalogenation, the reaction can be subject to kinetic and thermodynamic control, influencing the ratio of 1,2- and 1,4-dibromo products. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Hydrogen Halide Additions

Cycloaddition Reactions of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.org It involves the reaction of a conjugated diene with an alkene, referred to as the dienophile. masterorganicchemistry.com this compound serves as the 4π-electron component in this reaction.

For the reaction to occur, the diene must be able to adopt an s-cis conformation (where both double bonds are on the same side of the central single bond). chemistrysteps.com The rate of the Diels-Alder reaction is significantly increased when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com The methyl group on this compound is an electron-donating group, which makes it a more reactive diene for Diels-Alder reactions. chemistrysteps.comyoutube.com

The reaction is concerted, meaning all bonds are broken and formed in a single step. wikipedia.org It is also highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. chemistrysteps.com When cyclic dienes are used, the reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state. chemistrysteps.com

Table 2: Components of the Diels-Alder Reaction

| Component | Role | Example Moiety | Electronic Preference |

|---|---|---|---|

| Diene | 4π-electron system | This compound | Electron-donating groups (e.g., -CH₃) |

1,3-Dipolar Cycloaddition Reactivity (Theoretical Insights)

While specific theoretical studies exclusively targeting the 1,3-dipolar cycloaddition reactivity of this compound are not extensively detailed in available literature, its behavior can be predicted based on foundational principles of cycloaddition reactions elucidated through Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the reactants. Theoretical and computational studies have become indispensable tools for understanding the mechanisms of these complex organic reactions. DFT calculations, in particular, are frequently used to map reaction pathways, analyze transition states, and predict the regio-, diastereo-, and enantioselectivity of the products.

For non-symmetrical dienes like this compound, the presence of the electron-donating methyl group at the C2 position significantly influences its reactivity. This methyl group increases the electron density of the π-system, enhancing its nucleophilicity. In polar cycloaddition reactions, the regioselectivity is often dictated by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, are employed to predict these interactions.

Furthermore, studies on similar substituted butadienes have shown that electron-releasing groups, such as a methyl group, can favor a more polar, stepwise reaction mechanism over a concerted one. This occurs because the substituent can stabilize the formation of a zwitterionic intermediate, which is characteristic of a polar pathway. The methyl group in this compound would therefore be expected to influence the reaction mechanism, potentially favoring a stepwise process and governing the regiochemical outcome of the cycloaddition.

Oxidative and Reductive Transformations of this compound

The conjugated double bonds in this compound are susceptible to various oxidative transformations, leading to a range of oxygenated products. Key oxidative pathways include ozonolysis and epoxidation.

Ozonolysis: This reaction involves the cleavage of the carbon-carbon double bonds by ozone (O₃). For this compound, this process breaks both the C1=C2 and C3=C4 bonds. Subsequent treatment with a reducing agent (reductive workup), such as zinc or dimethyl sulfide, prevents further oxidation of the initial products. The expected carbonyl products from the reductive ozonolysis of this compound are formaldehyde, methylglyoxal, and acetaldehyde.

Epoxidation: This pathway involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. The reaction typically uses a peroxy acid. For a conjugated diene, monoepoxidation is often selective. The regioselectivity—whether the epoxide forms at the C1=C2 or C3=C4 double bond—is influenced by factors such as olefin substitution and geometry. The more electron-rich double bond, influenced by the methyl substituent, generally reacts faster. Therefore, epoxidation is expected to occur preferentially at the more substituted C1=C2 double bond. Catalytic systems, such as those using methyltrioxorhenium (MTO), have been shown to be highly effective for the regioselective monoepoxidation of conjugated dienes.

The complete hydrogenation of this compound results in the formation of the corresponding saturated hydrocarbon, 2-methylpentane. This transformation is a reduction reaction that typically requires molecular hydrogen (H₂) and a metal catalyst. Widely used catalysts include finely divided metals like platinum, palladium, and nickel.

The hydrogenation of a conjugated diene occurs in a stepwise manner. The first mole of hydrogen can add across the diene system in several ways, leading to different isomeric pentenes as intermediates.

1,4-Addition: Hydrogen adds to the C1 and C4 positions, resulting in the formation of 2-methyl-2-pentene.

1,2-Addition: Hydrogen adds across one of the double bonds. Addition at the C1=C2 bond yields 2-methyl-3-pentene, while addition at the C3=C4 bond yields 2-methyl-1-pentene.

The distribution of these intermediate alkenes is dependent on the specific catalyst and reaction conditions used. Subsequently, the second mole of hydrogen reduces the remaining double bond in these pentene intermediates to afford the final product, 2-methylpentane. Studies on the hydrogenation of similar dienes, like 1,3-pentadiene (B166810), have shown that modifying catalysts, for instance by sulfurizing palladium or nickel systems, can significantly enhance the selectivity towards the intermediate olefins, allowing for the isolation of pentenes if desired. nih.gov

Table 1: Potential Intermediates in the Hydrogenation of this compound

| Addition Pathway | Intermediate Product |

|---|---|

| 1,4-Addition | 2-Methyl-2-pentene |

| 1,2-Addition (at C1=C2) | 2-Methyl-3-pentene |

| 1,2-Addition (at C3=C4) | 2-Methyl-1-pentene |

| Final Product | 2-Methylpentane |

Transition Metal-Catalyzed Reactions Involving this compound

Asymmetric hydrovinylation is a powerful carbon-carbon bond-forming reaction that involves the addition of ethylene across a conjugated diene system. This reaction is crucial for synthesizing chiral molecules. The key challenges in hydrovinylation are controlling regioselectivity (e.g., 1,2- versus 1,4-addition) and enantioselectivity. nih.gov

For this compound, research has demonstrated its participation in hydrovinylation reactions, although achieving high enantioselectivity has proven challenging. One of the few reported examples involves a high-pressure, iron(0)-catalyzed heterodimerization with ethylene, which resulted in the formation of the chiral branched product with a modest enantiomeric excess (ee) of 31%. nih.gov

The development of more effective catalytic systems is an active area of research. For other linear 1,3-dienes, cobalt-phosphine complexes have been shown to be highly efficient, yielding products with very high enantioselectivities. nih.gov The regioselectivity of these reactions, determining whether 1,4- or 1,2-addition occurs, is highly dependent on the nature of the catalyst's ligand and the reaction temperature. nih.gov Similarly, nickel(II)-catalyzed hydrovinylation has been explored, but often leads to different regiochemical outcomes compared to cobalt or iron systems. nih.govnih.gov The development of catalysts that can achieve high chemo-, regio-, and stereoselectivity for the hydrovinylation of substituted dienes like this compound remains a significant goal in synthetic chemistry. princeton.edu

Table 2: Reported Asymmetric Hydrovinylation of this compound

| Catalyst System | Reactant | Regioselectivity | Enantioselectivity (ee) |

|---|---|---|---|

| Fe(0)-based | Ethylene | Branched | 31% nih.gov |

This compound can undergo dimerization (reaction with itself) or codimerization (reaction with another unsaturated molecule) in the presence of transition metal catalysts. These processes lead to the formation of larger, more complex hydrocarbon structures.

Polymerization, an extension of dimerization, has been studied for (E)-2-methyl-1,3-pentadiene using various catalyst systems. For instance, neodymium-based catalysts can polymerize this diene to form cis-1,4 polymers. researchgate.net Similarly, systems based on titanium, such as TiCl₄–AlR₃, also catalyze the polymerization to yield crystalline 1,4-cis polymers. researchgate.net The high reactivity of this compound towards cationic polymerization has been noted, which can influence the choice of catalyst. researchgate.net

Codimerization processes are also significant. The iron- and cobalt-catalyzed heterodimerization of substituted 1,3-dienes with α-olefins has seen a resurgence of activity. nih.gov For example, the codimerization with ethylene (hydrovinylation) is a well-documented process. nih.gov Zirconium-based catalytic systems, often used in combination with aluminoxanes, are effective for the dimerization and oligomerization of various alkenes and could be applied to this compound. mdpi.com These reactions typically proceed through mechanisms involving the insertion of the olefin into metal-hydride or metal-alkyl bonds, followed by subsequent steps that lead to the final dimeric or oligomeric products. mdpi.com The structure of the final products is highly dependent on the catalyst, ligands, and reaction conditions employed.

Polymerization Chemistry of 2 Methyl 1,3 Pentadiene

Fundamental Polymerization Mechanisms

The polymerization of 2-methyl-1,3-pentadiene (B74102) can be initiated through different mechanisms, primarily cationic and anionic routes, each with its characteristic propagation modes and potential for control over the final polymer structure.

Cationic Polymerization: Propagation Modes and Reactivity Profiles

This compound exhibits a high reactivity towards cationic polymerization. researchgate.net This process is initiated by a cationic species, typically a strong acid or a Lewis acid in the presence of a co-catalyst, which attacks the electron-rich double bond of the monomer to form a carbocation. mit.eduyoutube.com This carbocation then propagates the polymer chain by successively adding more monomer units.

The propagation in cationic polymerization of conjugated dienes like this compound can proceed through 1,2- or 1,4-addition. The resulting carbocation at the growing chain end is an allylic cation, which has two resonance structures. The attack of the next monomer unit at either of these positions leads to the different modes of addition.

Due to the high reactivity of the carbocationic intermediate, side reactions such as chain transfer and termination are common in cationic polymerization. mit.edu These reactions can lead to the formation of polymers with a broad molecular weight distribution and, in the case of this compound, can result in an amorphous 1,4-trans polymer. researchgate.net The high reactivity also makes it challenging to achieve a "living" cationic polymerization, where termination and chain transfer reactions are absent. mit.edu

Table 1: Cationic Polymerization of this compound

| Initiator/Catalyst System | Monomer | Resulting Polymer Microstructure | Reference |

|---|

Anionic Polymerization: Controlled Polymerization Techniques

Anionic polymerization of this compound offers a pathway to well-defined polymers due to its potential for a living polymerization mechanism. In a living anionic polymerization, initiation and propagation occur without termination or chain transfer reactions, allowing for precise control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution. researchgate.netrsc.org

This process is typically initiated by organometallic compounds, such as n-butyllithium, in a non-polar solvent like an aromatic solvent. researchgate.net The initiator adds to the monomer to form a carbanionic active center, which then propagates the chain. The microstructure of the resulting polymer, in terms of 1,2- versus 1,4-addition, can be influenced by the reaction conditions, such as the presence of polar additives. For instance, the addition of a polar additive like tetrahydrofuran (THF) has been shown to affect the molecular weight distribution of polymers derived from pentadiene isomers. researchgate.net

The living nature of this polymerization technique also enables the synthesis of block copolymers. After the this compound has been polymerized, a second monomer can be added to the living polymer chains to form a well-defined block copolymer. rsc.org

Table 2: Anionic Polymerization of Pentadiene Isomers

| Initiator | Monomer | Solvent | Additive | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|---|

| n-Butyllithium | (E)-1,3-Pentadiene | Aromatic | None | Predicted molecular weights, narrow molecular weight distributions (Đ ≤ 1.15) | researchgate.net |

| n-Butyllithium | (Z)-1,3-Pentadiene | Aromatic | None | Broad molecular weight distribution (Đ ≈ 1.55) | researchgate.net |

Stereochemical Control in this compound Polymerization

A key aspect of this compound polymerization is the ability to control the stereochemistry of the polymer chain, leading to the formation of stereoregular polymers with distinct properties. This control is achieved through the use of specific catalyst systems.

Synthesis of 1,4-cis Stereoregular Polymers

The synthesis of highly stereoregular cis-1,4-poly(this compound) has been achieved using Ziegler-Natta type catalysts, particularly those based on neodymium and titanium. Neodymium-based catalysts are well-known for their ability to produce polydienes with a high cis-1,4 content. researchgate.netscispace.com These systems typically consist of a neodymium carboxylate, a chlorine donor, and an organoaluminum compound. researchgate.net Homogeneous and heterogeneous neodymium catalysts have been used to polymerize (E)-2-methyl-1,3-pentadiene to cis-1,4 polymers. Interestingly, the physical state of the catalyst can influence the tacticity of the resulting polymer, with a heterogeneous catalyst yielding an isotactic cis-1,4 polymer and a homogeneous one producing a syndiotactic cis-1,4 polymer. researchgate.net

Titanium-based catalysts, such as the TiCl₄–AlR₃ system, have also been successfully employed to produce crystalline 1,4-cis polymer from trans-2-methyl-1,3-pentadiene. researchgate.net The CpTiCl₃/MAO (methylaluminoxane) catalyst system is also active for the polymerization of this compound, yielding polymers with a cis-1,4 structure. researchgate.net

Table 3: Synthesis of 1,4-cis-Poly(this compound)

| Catalyst System | Monomer Isomer | Resulting Polymer Tacticity | Reference |

|---|---|---|---|

| Neodymium-based (heterogeneous) | (E)-2-Methyl-1,3-pentadiene | Isotactic cis-1,4 | researchgate.net |

| Neodymium-based (homogeneous) | (E)-2-Methyl-1,3-pentadiene | Syndiotactic cis-1,4 | researchgate.net |

| TiCl₄–AlR₃ | trans-2-Methyl-1,3-pentadiene | Crystalline 1,4-cis | researchgate.net |

Synthesis of 1,4-trans Stereoregular Polymers

The formation of 1,4-trans stereoregular polymers of this compound can be achieved using specific Ziegler-Natta catalysts. A notable example is the use of a vanadium-based catalyst system, Ti(OR)₄–VCl₃–AlR₃, which has been shown to polymerize trans-2-methyl-1,3-pentadiene to a crystalline 1,4-trans polymer. researchgate.net Vanadium-based catalysts are generally known to promote the formation of trans-1,4 units in diene polymerization. researchgate.net

Table 4: Synthesis of 1,4-trans-Poly(this compound)

| Catalyst System | Monomer Isomer | Resulting Polymer Microstructure | Reference |

|---|

Formation of 1,2-Syndiotactic Polymers

The synthesis of 1,2-syndiotactic polymers from substituted dienes is another important area of stereochemical control. For monomers structurally related to this compound, such as 4-methyl-1,3-pentadiene (B1595702), catalyst systems based on titanium and cobalt have proven effective in producing highly syndiotactic 1,2-polymers. nih.gov For instance, the CpTiCl₃/MAO system, which can produce cis-1,4 polymers under certain conditions, has also been used to obtain 1,2-syndiotactic poly(4-methyl-1,3-pentadiene). researchgate.net Similarly, cobalt-based catalyst systems, when used for the polymerization of 1,3-pentadiene (B166810), have yielded polymers with a 1,2-syndiotactic structure. nih.gov A copper-based catalyst system, Dichloro(2,2′-bipyridine)copper/MAO, has been shown to produce crystalline syndiotactic 1,2 poly(3-methyl-1,3-pentadiene). mdpi.com

Table 5: Synthesis of 1,2-Syndiotactic Polymers from Related Dienes

| Catalyst System | Monomer | Resulting Polymer Microstructure | Reference |

|---|---|---|---|

| CpTiCl₃/MAO | 4-Methyl-1,3-pentadiene | 1,2-Syndiotactic | researchgate.net |

| CoCl₂(PRPh₂)₂/MAO | 1,3-Pentadiene | 1,2-Syndiotactic | nih.gov |

Catalytic Systems for this compound Polymerization

The choice of catalyst is paramount in directing the stereochemistry and properties of poly(this compound). Lanthanide- and transition-metal-based catalysts, as well as cationic systems, have been explored to control the polymerization process.

Neodymium-Based Catalysts and Stereoselectivity Factors

Neodymium (Nd)-based catalysts are highly effective for the stereospecific polymerization of conjugated dienes, including this compound (2MP). rsc.orgrsc.org These catalysts, typically part of Ziegler-Natta systems, demonstrate remarkable versatility in controlling the polymer's microstructure. rsc.orgresearchgate.net The stereoselectivity of these systems is significantly influenced by the physical state of the catalyst—whether it is homogeneous or heterogeneous. researchgate.net

When (E)-2-methyl-1,3-pentadiene is polymerized using a heterogeneous neodymium catalyst, the result is a cis-1,4 isotactic polymer. researchgate.net In contrast, employing a homogeneous neodymium system leads to the formation of a cis-1,4 syndiotactic polymer, a microstructure not previously reported for this monomer. researchgate.net

A classic ternary catalyst system used for this purpose is composed of an aluminum alkyl halide, a neodymium carboxylate, and a trialkyl aluminum, such as AlEt₂Cl/Nd(OCOC₇H₁₅)₃/Al(iBu)₃. researchgate.netresearchgate.net This system has been shown to produce crystalline polymers of (E)-2-methyl-1,3-pentadiene consisting of 98–99% cis-1,4 units. researchgate.net The high stereoregularity achieved with these catalysts allows for the production of polymers with distinct physical properties.

Table 1: Effect of Neodymium Catalyst State on Poly(this compound) Stereochemistry

| Catalyst Type | Monomer | Resulting Polymer Microstructure |

|---|---|---|

| Heterogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | cis-1,4 isotactic |

Data sourced from research on factors affecting stereoselectivity in neodymium-catalyzed diene polymerization. researchgate.net

Titanium and Vanadium-Based Catalytic Systems

Titanium (Ti) and vanadium (V)-based catalysts also play a crucial role in the polymerization of this compound, offering pathways to different stereoisomers.

Titanium-Based Catalysts: Titanium-based Ziegler-Natta catalysts are well-established for diene polymerization. mdpi.com For trans-2-methyl-1,3-pentadiene, the catalytic system TiCl₄–AlR₃ (where R is an alkyl group) has been utilized to synthesize a crystalline polymer with a 1,4-cis structure. researchgate.net Another effective system for producing cis-1,4 polymers from (E)-2-methyl-1,3-pentadiene involves the combination of a cyclopentadienyl titanium chloride, such as CpTiCl₃, with methylaluminoxane (MAO). researchgate.netwiley-vch.de This catalyst yields cis-1,4 isotactic poly(2MP). researchgate.net

Vanadium-Based Catalysts: Vanadium-based catalysts are particularly known for their ability to produce trans-1,4 polydienes. researchgate.net A specific system combining Ti(OR)₄, VCl₃, and AlR₃ has been successfully used to polymerize trans-2-methyl-1,3-pentadiene into a crystalline 1,4-trans polymer. researchgate.net Vanadium catalysts like V(acac)₃ combined with diethylaluminum chloride (Et₂AlCl) have also been explored for the polymerization of other dienes. acs.org The high cationic reactivity of this compound can sometimes interfere with certain catalytic systems, leading to the formation of amorphous 1,4-trans polymers. researchgate.net

Friedel-Crafts and Alkyl Aluminum Halogenide Catalysts

The polymerization of this compound can also be initiated by cationic mechanisms, often employing Friedel-Crafts catalysts and alkyl aluminum halides. Friedel-Crafts reactions, catalyzed by Lewis acids like aluminum chloride (AlCl₃), are a fundamental method for generating carbocations that can initiate polymerization. softbeam.netlibretexts.org

Due to the high cationic reactivity of this compound, its polymerization is sensitive to the catalytic system used. researchgate.net While specific studies focusing solely on Friedel-Crafts catalysts for this compound are limited, the principles of cationic polymerization suggest their applicability. Catalytic systems based on aluminum chloride and titanium chloride have been used for the cationic polymerization of 1,3-pentadiene. researchgate.net Alkyl aluminum halides, such as diethylaluminum chloride (Et₂AlCl) and ethylaluminum dichloride (EtAlCl₂), are common components and activators in Ziegler-Natta systems and can also function as co-catalysts in cationic polymerization.

Copolymerization Studies of this compound

The incorporation of this compound into copolymers allows for the creation of materials with tailored properties. Anionic polymerization is a key technique for synthesizing well-defined block copolymers with complex architectures.

Linear Diblock Copolymer Synthesis and Characterization

Linear diblock copolymers of styrene and this compound (PS-b-P2MP) have been synthesized using sequential anionic polymerization. acs.org This living polymerization technique allows for precise control over molecular weight and composition. acs.orgharth-research-group.org

The synthesis is typically initiated with sec-BuLi in a nonpolar solvent like benzene. acs.org Styrene is polymerized first to form a living polystyryllithium (PS⁻Li⁺) block. Subsequently, this compound monomer is added, which is initiated by the living PS⁻Li⁺ chains to grow the second block. acs.org The initiation of the 2MP monomer is rapid at 40 °C. The anionic polymerization of this compound proceeds almost exclusively via 4,1-addition, resulting in a P2MP block with a high 1,4-microstructure (approximately 99%). acs.org

Table 2: Molecular Characteristics of a Representative PS-b-P2MP Linear Diblock Copolymer

| Copolymer | Mn (PS block) ( kg/mol ) | Mn (P2MP block) ( kg/mol ) | Mn (Total) ( kg/mol ) | Polydispersity Index (Mw/Mn) | Styrene Content (% v/v) |

|---|

Mn = Number-average molecular weight. Data adapted from characterization studies of PS-b-P2MP copolymers. acs.org

Characterization of these diblock copolymers is performed using techniques such as size exclusion chromatography (SEC), membrane osmometry, and ¹H NMR spectroscopy to confirm their molecular weight, low polydispersity, and composition. acs.org

Miktoarm Star Copolymer Architectures

Miktoarm star copolymers, which feature chemically distinct polymer arms joined at a central core, represent a more complex polymer architecture. nih.gov Copolymers of styrene and this compound with A(B)n architectures (where A=PS and B=P2MP) have been synthesized by combining anionic polymerization with controlled chlorosilane chemistry. acs.orgacs.org

The synthesis involves several steps. First, living polystyryllithium (PS⁻Li⁺) chains are prepared. These are then reacted with a multifunctional chlorosilane linking agent, such as methyltrichlorosilane (CH₃SiCl₃) or silicon tetrachloride (SiCl₄). This step forms a multifunctional anionic initiator. Finally, this compound monomer is added and polymerized from these anionic sites to grow the P2MP arms. acs.org This methodology has been used to create 3-miktoarm [PS(P2MP)₂] and 4-miktoarm [PS(P2MP)₃] star copolymers. acs.org A similar strategy using 1,2-bis(trichlorosilyl)ethane as a linker has been employed to synthesize 6-miktoarm [PS(P2MP)₅] copolymers. researchgate.net

Table 3: Examples of Synthesized Miktoarm Star Copolymers

| Copolymer Architecture | Linking Agent | Mn (Total) ( kg/mol ) | Polydispersity Index (Mw/Mn) | Styrene Content (% v/v) |

|---|---|---|---|---|

| 3-miktoarm [PS(P2MP)₂] | CH₃SiCl₃ | 69.0 | 1.05 | 32 |

| 4-miktoarm [PS(P2MP)₃] | SiCl₄ | 100.0 | 1.06 | 23 |

Data adapted from synthesis and characterization studies of miktoarm star copolymers. acs.orgacs.org

These nonlinear copolymers exhibit unique microphase-separated morphologies, such as the coexistence of lamellae and double gyroid structures, which differ from the predictions for their linear counterparts. acs.org

Structure-Property Relationships in Poly(this compound) Derivatives

The performance and behavior of polymers derived from this compound are intricately linked to their molecular architecture. The specific arrangement of monomer units within the polymer chain, known as microstructure, and the larger-scale organization of polymer chains in copolymers, referred to as morphology, are critical determinants of the material's final properties.

Impact of Microstructure on Polymer Performance

The microstructure of poly(this compound), which includes the isomeric form of the double bond (cis/trans) and the stereochemistry of the polymer backbone (tacticity), has a profound effect on its physical and thermal properties. The selection of catalyst systems during polymerization is a key strategy to control this microstructure and, consequently, the polymer's performance.

For instance, the polymerization of (E)-2-methyl-1,3-pentadiene using specific neodymium-based catalysts can yield a polymer with a very high content of 1,4-cis units (98–99%). This highly regular microstructure allows for chain packing and crystallization. Further analysis of this polymer reveals that it is composed of macromolecules with varying degrees of stereoregularity. A crystalline fraction of this material is identified as having a 1,4-cis-isotactic structure. The stereoregularity directly influences the material's thermal behavior; crystalline polymers of (E)-2-methyl-1,3-pentadiene composed almost entirely of 1,4-cis units can exhibit different crystalline forms, with one form showing a high melting point of 175°C.

The choice of catalyst can also dictate the tacticity of the polymer chain, leading to significant differences in properties. For example, a heterogeneous neodymium catalyst produces an isotactic cis-1,4 polymer from (E)-2-methyl-1,3-pentadiene, while a homogeneous version of the same catalyst results in a syndiotactic cis-1,4 polymer . Similarly, using a TiCl4–AlR3 catalyst system leads to a crystalline 1,4-cis polymer, whereas a Ti(OR)4–VCl3–AlR3 system produces a crystalline 1,4-trans polymer researchgate.net. In other cases, the high cationic reactivity of the monomer can lead to an amorphous 1,4-trans polymer researchgate.net. These variations in microstructure from crystalline to amorphous directly impact the polymer's mechanical and thermal performance characteristics.

| Catalyst System | Monomer | Resulting Microstructure | Observed Polymer Properties |

|---|---|---|---|

| Heterogeneous Neodymium Catalyst | (E)-2-Methyl-1,3-pentadiene | Isotactic cis-1,4 | Crystalline |

| Homogeneous Neodymium Catalyst | (E)-2-Methyl-1,3-pentadiene | Syndiotactic cis-1,4 | - |

| TiCl4–AlR3 | trans-2-Methyl-1,3-pentadiene | Crystalline 1,4-cis | Crystalline researchgate.net |

| Ti(OR)4–VCl3–AlR3 | trans-2-Methyl-1,3-pentadiene | Crystalline 1,4-trans | Crystalline researchgate.net |

| Other catalysts for diene polymerization | trans-2-Methyl-1,3-pentadiene | Amorphous 1,4-trans | Amorphous researchgate.net |

Morphological Behavior of Copolymers

Research on copolymers of styrene (PS) and this compound (P2MP) has revealed the formation of distinct morphologies. Anionic polymerization is used to synthesize these copolymers, which typically results in a P2MP block with a high (99%) 1,4-microstructure. The investigation of linear diblock (PS-b-P2MP), 3-miktoarm star [PS(P2MP)2], and 4-miktoarm star [PS(P2MP)3] copolymers has shown that their morphological behavior can deviate from theoretical predictions.

For example, a 4-miktoarm star copolymer was observed to exhibit a biphasic structure where lamellar and double gyroid morphologies coexist. This coexistence is a notable finding in a neat (unblended) non-linear block copolymer. In general, these PS/P2MP copolymers tend to form phase boundaries that are more parallel or less curved when compared to similar copolymers made with polystyrene and polyisoprene. These well-defined, ordered nanostructures are typically characterized using techniques such as transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS).

| Copolymer Architecture | Example | Observed Morphologies |

|---|---|---|

| Linear Diblock | PS-b-P2MP | Lamellae, Double Gyroid |

| 3-Miktoarm Star | PS(P2MP)2 | Lamellae, Double Gyroid |

| 4-Miktoarm Star | PS(P2MP)3 | Coexistence of Lamellae and Double Gyroid |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1,3 Pentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed characterization of 2-methyl-1,3-pentadiene (B74102) and its polymeric derivatives. It provides unparalleled insight into molecular structure, stereochemistry, and the homogeneity of polymer chains.

Structural Elucidation and Stereochemical Analysis of this compound

NMR spectroscopy is instrumental in the structural elucidation of polymers derived from this compound. Both ¹H and ¹³C NMR are employed to determine the microstructure of the resulting polymer chains. For instance, the polymerization of (E)-2-methyl-1,3-pentadiene can yield polymers with different stereoregularity depending on the catalyst system used. With a neodymium-based catalyst system, a polymer consisting of 98–99% 1,4-cis-structure can be obtained. researchgate.net The examination of such polymers by NMR reveals detailed information about their tacticity. Evidence suggests that fractionation of the crude polymer can separate macromolecules with differing stereoregularity, with some fractions exhibiting a 1,4-cis-isotactic structure. researchgate.net

In contrast, other catalyst systems can lead to different microstructures. For example, the use of a CpTiCl₃-based catalyst can produce a cis-1,4 isotactic poly(this compound), while a homogeneous neodymium catalyst can surprisingly yield a previously unreported cis-1,4-syndiotactic polymer. researchgate.net The detailed analysis of the NMR spectra allows for the complete characterization of these distinct microstructures. researchgate.net Furthermore, ¹³C NMR spectroscopy has been effectively used to analyze the microstructure of various poly(penta-1,3-diene) samples, including those with predominant 1,2-trans and 1,4-trans units, as well as those produced via cationic catalysis. researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for stereochemical analysis. longdom.org These methods help in determining the relative stereochemistry by analyzing the coupling between protons, which provides insights into their spatial relationships. longdom.org For complex stereoisomers, NMR spectroscopy is a primary method for determining the absolute configuration, such as identifying cis or trans isomers and R or S enantiomers. wikipedia.org The table below summarizes the types of microstructures of poly(this compound) that can be identified using NMR.

| Polymer Microstructure | Key Identifying NMR Features | Catalyst System Example |

|---|---|---|

| 1,4-cis-isotactic | Specific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra indicating a regular, repeating stereochemistry. | Heterogeneous Neodymium catalysts; CpTiCl₃-based catalysts. researchgate.net |

| 1,4-cis-syndiotactic | Distinct NMR spectral patterns corresponding to alternating stereocenters. | Homogeneous Neodymium catalysts. researchgate.net |

| 1,4-trans | Characteristic NMR signals for the trans-1,4-unit, often resulting in a crystalline polymer. | Ti(OR)₄-VCl₃-AlR₃. researchgate.net |

| Amorphous 1,4-trans | Broader NMR signals indicative of a lack of long-range order. | Catalysts prone to cationic polymerization. researchgate.net |

Molecular and Compositional Homogeneity Assessment in Polymers

NMR spectroscopy is a powerful tool for assessing the molecular and compositional homogeneity of polymers. nih.govnih.gov It can provide quantitative information about the chemical composition, sequence distribution of monomers, and in some cases, the molecular weight of polymers. nih.govsigmaaldrich.com Techniques like Diffusion-Ordered Spectroscopy (DOSY) ¹H NMR have emerged as a rapid method for characterizing the molecular weight distribution of polymers without the need for sample purification. researchgate.net

For copolymers, ¹H NMR is a routine method for determining the relative composition of the different monomer units. nih.govsigmaaldrich.com The accuracy of this analysis is critical for understanding and predicting the polymer's properties. nih.gov Even low-field (benchtop) NMR spectrometers have demonstrated quantitative agreement with high-field instruments for the compositional analysis of various copolymers and polymer blends. nih.gov The table below illustrates the type of information that can be obtained from NMR for assessing polymer homogeneity.

| Parameter | NMR Technique | Information Obtained |

|---|---|---|

| Molecular Weight Distribution | Diffusion-Ordered Spectroscopy (DOSY) ¹H NMR | Provides the distribution of molecular weights in a polymer sample. researchgate.net |

| Copolymer Composition | ¹H NMR Spectroscopy | Quantifies the relative amounts of each monomer in a copolymer chain. nih.govrockymountainlabs.com |

| Monomer Sequencing | ¹³C NMR Spectroscopy | Determines the arrangement of monomer units (e.g., blocky, alternating, random). ismar.org |

| Compositional Heterogeneity | NMR in conjunction with fractionation or chromatography | Analyzes variations in composition across different polymer chains. nih.gov |

Vibrational Spectroscopy (IR) Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the conformational and structural aspects of this compound and its derivatives.

Conformational Analysis via Infrared Spectroscopy

Infrared spectroscopy is a sensitive technique for studying the conformational isomers of molecules like this compound. researchgate.net Conjugated dienes can exist in different spatial arrangements, such as s-cis and s-trans conformations, which arise from rotation around the central single bond. slideshare.net These conformers have distinct vibrational frequencies, which can be observed in their IR spectra. The analysis of the C=C stretching mode in the IR spectrum, often compared with theoretical calculations, can provide insights into the conformational isomerism of these compounds. researchgate.net For some substituted dienes, multiple conformers can be observed in solution at room temperature. researchgate.net The relative intensities of the IR bands corresponding to each conformer can be used to estimate their populations.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Applications

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and precise method for the analysis of polymeric materials derived from this compound. azom.com It is widely used for quality control, identification of unknown polymer samples, and detection of contaminants. azom.com FTIR allows for the identification of specific functional groups present in the polymer, as each group gives rise to characteristic absorption bands. rockymountainlabs.com

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that is particularly useful for the analysis of polymer surfaces. rockymountainlabs.comazom.compiketech.com Since the IR radiation penetrates only a few microns into the sample, it provides information about the surface chemistry without any need for sample preparation. azom.com This is advantageous for analyzing thick polymer films that would otherwise be opaque to the IR beam in traditional transmission measurements. piketech.com ATR-FTIR can be used to identify the composition of the surface layers of a polymer product and can differentiate between the surface and the bulk material. piketech.com The table below outlines some applications of FTIR and ATR-IR in polymer analysis.

| Application | Spectroscopy Technique | Information Gained |

|---|---|---|

| Identification of Functional Groups | FTIR | Presence of C=C, C-H, and other characteristic bonds in the polymer. rockymountainlabs.com |

| Quantitative Analysis | FTIR | Correlation of peak intensities to the concentration of components in a blend or copolymer. rockymountainlabs.com |

| Crystallinity Analysis | FTIR | Differentiation between amorphous and crystalline phases of the polymer. rockymountainlabs.com |

| Surface Analysis | ATR-FTIR | Characterization of surface functional groups and surface chemistry. rockymountainlabs.compiketech.com |

X-ray Diffraction (XRD) Analysis for Crystalline Polymer Structures

X-ray diffraction (XRD) is a crucial technique for determining the crystalline structure of polymers. For polymers of this compound, which can be synthesized into crystalline forms, XRD provides definitive evidence of their ordered structures. researchgate.net The polymerization of (E)-2-methyl-1,3-pentadiene can lead to crystalline 1,4-cis or 1,4-trans polymers, and their crystallinity is confirmed by their XRD spectra. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers derived from this compound, these methods provide invaluable insights into their thermal stability, phase transitions, and the influence of stereochemistry on their macroscopic behavior.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those synthesized from this compound. hu-berlin.dehu-berlin.de DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). kinampark.commit.edu

The stereoregularity of poly(this compound) significantly influences its thermal behavior. For instance, crystalline polymers of (E)-2-methyl-1,3-pentadiene, which are composed almost entirely of 1,4-cis units, have been shown to exhibit different crystalline forms with distinct melting points. researchgate.net One form has a high melting point of 175°C. researchgate.net The degree of crystallinity and the specific stereochemical arrangement (isotactic vs. syndiotactic) directly impact the melting behavior observed in DSC thermograms.

In studies of copolymers, such as those involving 1,3-pentadiene (B166810), DSC is instrumental in determining the glass transition temperatures, which are sensitive to the copolymer composition and microstructure sequence distribution. mdpi.com For example, the thermal properties of terpolymers containing 1,3-pentadiene can be tuned by altering the monomer feed ratios, leading to materials with different glass transition behaviors. mdpi.com

DSC analysis of polymers derived from trans-2-methyl-1,3-pentadiene has been used to characterize both crystalline 1,4-cis and 1,4-trans polymers, as well as amorphous 1,4-trans polymers. researchgate.netresearchgate.net The resulting DSC data, in conjunction with other analytical techniques like NMR and X-ray diffraction, provides a comprehensive understanding of the polymer's structure and properties. researchgate.netresearchgate.net

Table 1: Illustrative DSC Data for Polymers of this compound Derivatives

| Polymer Structure | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Crystalline cis-1,4 poly((E)-2-methyl-1,3-pentadiene) | Melting Point (Tm) | 175 | researchgate.net |

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. In the context of this compound and its polymers, advanced chromatographic methods are essential for assessing monomer purity, separating isomers, and determining the molecular weight characteristics of the resulting polymers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for determining the purity of this compound and separating its various isomers, such as the (E) and (Z) geometric isomers and structural isomers like 4-methyl-1,3-pentadiene (B1595702). google.com

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving effective separation of isomers. For instance, a 3,3'-oxydipropionitrile column has been successfully used to analyze mixtures of methylpentadiene isomers. google.com The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a valuable parameter for identifying specific isomers on a given column. For (E)-2-methyl-1,3-pentadiene on a non-polar squalane (B1681988) column at 70°C, the Kovats retention index is 627. nist.gov

GC is also employed to monitor the progress of reactions involving this compound, such as cycloaddition reactions, by characterizing the isomeric products formed. researchgate.net

Table 2: Kovats Retention Indices for this compound Isomers

| Isomer | Column Type | Temperature (°C) | Kovats Retention Index (I) | Reference |

|---|

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight and molecular weight distribution of polymers. collectionscanada.calcms.czlcms.cz This technique separates molecules based on their size in solution, with larger molecules eluting before smaller ones. collectionscanada.ca

For polymers of this compound, SEC is crucial for characterizing key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. polymersource.ca Cationic polymerization of this compound often results in low molecular weight polymers, a characteristic that can be readily quantified by SEC. researchgate.net In contrast, anionic polymerization can produce polymers with predictable molecular weights and narrow molecular weight distributions (PDI ≤ 1.19). researchgate.net

The choice of solvent and column is critical for accurate SEC analysis. rsc.org For polyolefins, which can be challenging to dissolve, high-temperature SEC may be required. collectionscanada.ca The development of new mobile phases can sometimes allow for analysis at lower temperatures. collectionscanada.ca Multiple detectors, such as refractive index (RI), UV-Vis, and light scattering detectors, can be used in conjunction with SEC to obtain more comprehensive information about the polymer. polymersource.cauva.nl

Table 3: Typical Molecular Weight Data for Poly(this compound) from SEC

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Cationic | Low | - | - | researchgate.net |

Photoelectron Spectroscopy Investigations

Ultraviolet Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. rsc.org Studies on (Z)-2-methyl-1,3-pentadiene have utilized PES to investigate its conformational behavior in the gas phase. cdnsciencepub.comcdnsciencepub.com

By analyzing the photoelectron spectrum, researchers can determine the ionization potentials corresponding to the removal of electrons from different molecular orbitals. A redetermination of the ultraviolet photoelectron spectrum of (Z)-2-methyl-1,3-pentadiene revealed a splitting of 1.55 ± 0.05 eV between the π- and π+ orbitals. cdnsciencepub.com This experimental finding, supported by computational calculations (MMX and AM1), provides strong evidence that twisted s-cis conformations are preferentially populated in the gas phase for this molecule. cdnsciencepub.comcdnsciencepub.com

Table 4: Ionization Data for (Z)-2-Methyl-1,3-pentadiene from Photoelectron Spectroscopy

| Parameter | Value (eV) | Reference |

|---|

Theoretical and Computational Investigations of 2 Methyl 1,3 Pentadiene

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in studying conjugated dienes.

Density Functional Theory (DFT) has become a primary computational tool for studying organic reactions due to its favorable balance of accuracy and computational cost. mit.edu DFT methods are used to investigate the mechanisms of various reactions, including cycloadditions and polymerizations. mdpi.comrsc.org

In the context of substituted dienes, DFT is frequently employed to analyze Diels-Alder reactions. nih.govresearchgate.net These studies typically focus on calculating the energies of reactants, transition states, and products to determine activation barriers and reaction thermodynamics, which helps in predicting reaction feasibility and selectivity. rsc.org For instance, research on the polymerization of (E)-2-methyl-1,3-pentadiene has utilized DFT calculations to explain stereoselectivity. These calculations revealed that the observed stereocontrol is primarily due to steric repulsion between the catalyst's ligands and the methyl group of the diene monomer. researchgate.net This demonstrates how DFT can elucidate the subtle factors governing reaction outcomes.

The general approach for studying a reaction involving 2-methyl-1,3-pentadiene (B74102) using DFT would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and transition states.